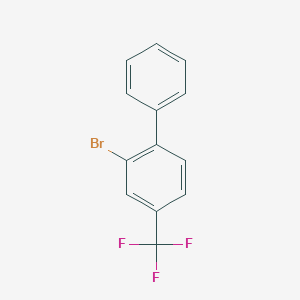
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the biphenyl structure. It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl typically involves the bromination of 4-(trifluoromethyl)-1,1-biphenyl. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biphenyl derivative with a new substituent at the position previously occupied by the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a biphenyl structure, which affects its reactivity and applications.
2-Bromo-4-(trifluoromethyl)benzaldehyde: This compound contains an aldehyde group, making it useful in different types of chemical reactions and applications.
The unique combination of the bromine atom and the trifluoromethyl group in this compound gives it distinct chemical properties and makes it valuable in various fields of research.
Eigenschaften
Molekularformel |
C13H8BrF3 |
|---|---|
Molekulargewicht |
301.10 g/mol |
IUPAC-Name |
2-bromo-1-phenyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
WSAOVTQNLMTXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


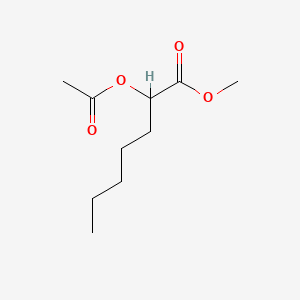
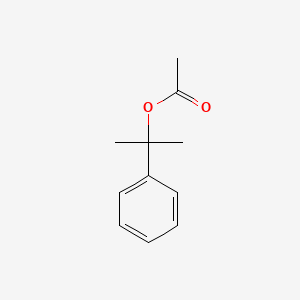
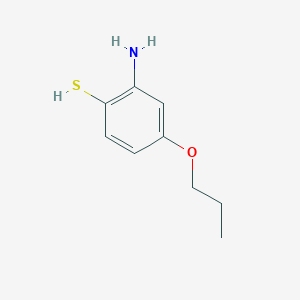
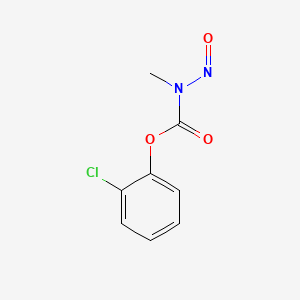
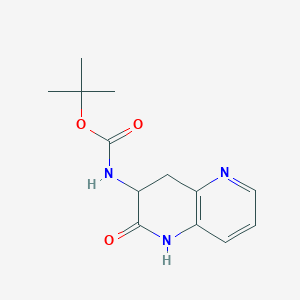
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)
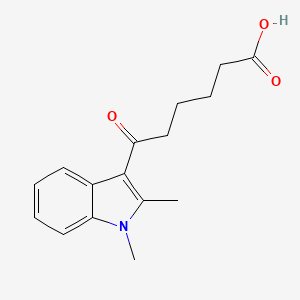
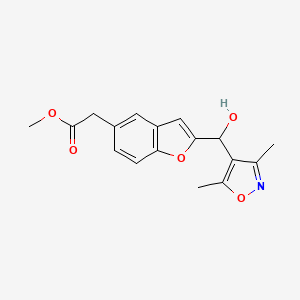

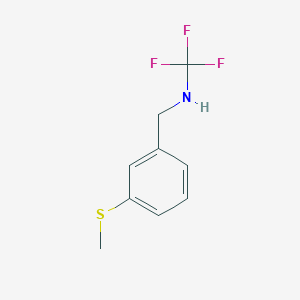


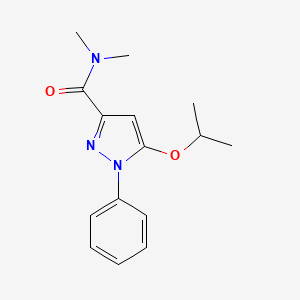
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
